molecular formula C6H13N B8087944 rel-(1R,2S)-2-Methylcyclopentan-1-amine

rel-(1R,2S)-2-Methylcyclopentan-1-amine

Cat. No.: B8087944
M. Wt: 99.17 g/mol
InChI Key: TYDMZADCGUWTCH-NTSWFWBYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rel-(1R,2S)-2-Methylcyclopentan-1-amine: is a chiral amine compound characterized by its unique cyclopentane ring structure with a methyl group and an amine group attached at specific positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-(1R,2S)-2-Methylcyclopentan-1-amine typically involves the following steps:

    Cyclopentane Derivative Formation: Starting with a cyclopentane derivative, the compound undergoes a series of reactions to introduce the methyl and amine groups at the desired positions.

    Chiral Resolution: The resulting mixture of enantiomers is then subjected to chiral resolution techniques to isolate the rel-(1R,2S) enantiomer. Common methods include chiral chromatography or the use of chiral auxiliaries.

Industrial Production Methods

Industrial production of this compound may involve large-scale chiral resolution processes or asymmetric synthesis using chiral catalysts to ensure high enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

rel-(1R,2S)-2-Methylcyclopentan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include imines, nitriles, secondary amines, tertiary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

rel-(1R,2S)-2-Methylcyclopentan-1-amine has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a precursor for drug development.

    Biological Studies: It is used in studies to understand the behavior of chiral amines in biological systems.

    Industrial Applications: The compound is utilized in the production of fine chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of rel-(1R,2S)-2-Methylcyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The compound may act as an inhibitor or activator of certain biochemical pathways, influencing various physiological processes.

Comparison with Similar Compounds

Similar Compounds

    rel-(1R,2S)-2-Methylcyclopentan-1-ol: A similar compound with a hydroxyl group instead of an amine group.

    rel-(1R,2S)-2-Methylcyclopentan-1-carboxylic acid: A compound with a carboxylic acid group at the same position.

Uniqueness

rel-(1R,2S)-2-Methylcyclopentan-1-amine is unique due to its specific chiral configuration and the presence of an amine group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(1R,2S)-2-methylcyclopentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N/c1-5-3-2-4-6(5)7/h5-6H,2-4,7H2,1H3/t5-,6+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYDMZADCGUWTCH-NTSWFWBYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCC[C@H]1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

99.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.